

Application Notes and Protocols for Intraperitoneal Injection of TH-Z145 in Mice

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Compound of Interest

Compound Name: TH-Z145

Cat. No.: B15565154

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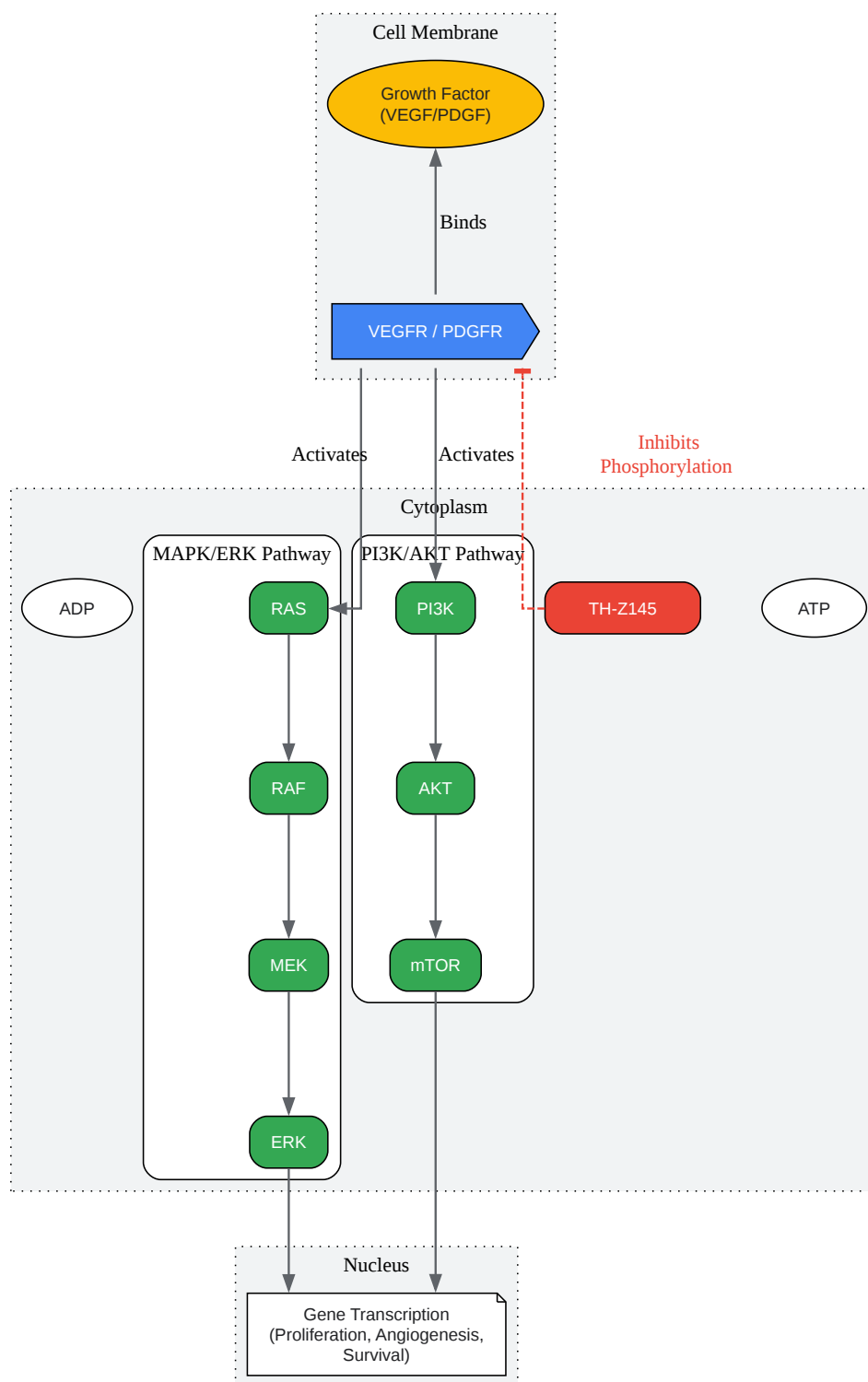
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Introduction

TH-Z145 is a novel, potent, small-molecule tyrosine kinase inhibitor (TKI) designed for preclinical research. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of these pathways is a hallmark of many cancers.[2] **TH-Z145** is hypothesized to exert its anti-tumor effects by targeting key receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), thereby inhibiting downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways.[3][4] These application notes provide detailed protocols for the intraperitoneal (IP) administration of **TH-Z145** in mouse models for efficacy and pharmacokinetic studies.

Mechanism of Action and Signaling Pathway

TH-Z145 acts as a competitive inhibitor at the ATP-binding site of the catalytic domain of specific tyrosine kinases.[4] This inhibition prevents the autophosphorylation and activation of the receptor, blocking the downstream signal transduction necessary for tumor growth and angiogenesis.[3] The primary signaling pathways affected by **TH-Z145** are crucial for tumor progression. By inhibiting VEGFR and PDGFR, **TH-Z145** is expected to reduce tumor-associated angiogenesis and directly inhibit the proliferation of tumor cells that are dependent on these signaling pathways.[5]



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Figure 1: Simplified signaling pathway of **TH-Z145** action.

Data Presentation

The following tables summarize representative data from preclinical studies of **TH-Z145** in mouse xenograft models.

Table 1: Dosing and Efficacy of **TH-Z145** in a Subcutaneous Xenograft Mouse Model

Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume at Day 21 (mm ³) ± SEM	Tumor Growth Inhibition (%)
Vehicle Control	-	Daily IP	1540 ± 180	-
TH-Z145	10	Daily IP	985 ± 150	36
TH-Z145	30	Daily IP	525 ± 110	66
TH-Z145	60	Daily IP	290 ± 85	81

SEM: Standard Error of the Mean

Table 2: Pharmacokinetic Profile of a Single Intraperitoneal Dose of **TH-Z145** (30 mg/kg) in Mice

Time Point	Plasma Concentration (ng/mL) ± SD
0.5 h	1850 ± 210
1 h	2500 ± 350
2 h	2100 ± 280
4 h	1200 ± 150
8 h	450 ± 60
24 h	50 ± 15

SD: Standard Deviation

Experimental Protocols

Protocol 1: Preparation of TH-Z145 for Intraperitoneal Injection

Materials:

- **TH-Z145** compound
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Sterile syringes and needles

Procedure:

- Calculate the required amount of **TH-Z145** and vehicle components based on the desired final concentration and the total volume needed for the study cohort.
- Weigh the precise amount of **TH-Z145** powder and place it in a sterile microcentrifuge tube.
- Add the vehicle components in a stepwise manner. First, dissolve the **TH-Z145** in DMSO.
- Vortex the mixture thoroughly until the compound is fully dissolved.
- Add the remaining vehicle components (PEG300, Tween 80, Saline) and continue to vortex until a clear, homogenous solution is formed.
- If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
- Prepare the final formulation fresh on each day of dosing.

Protocol 2: Intraperitoneal (IP) Injection Procedure in Mice

Materials:

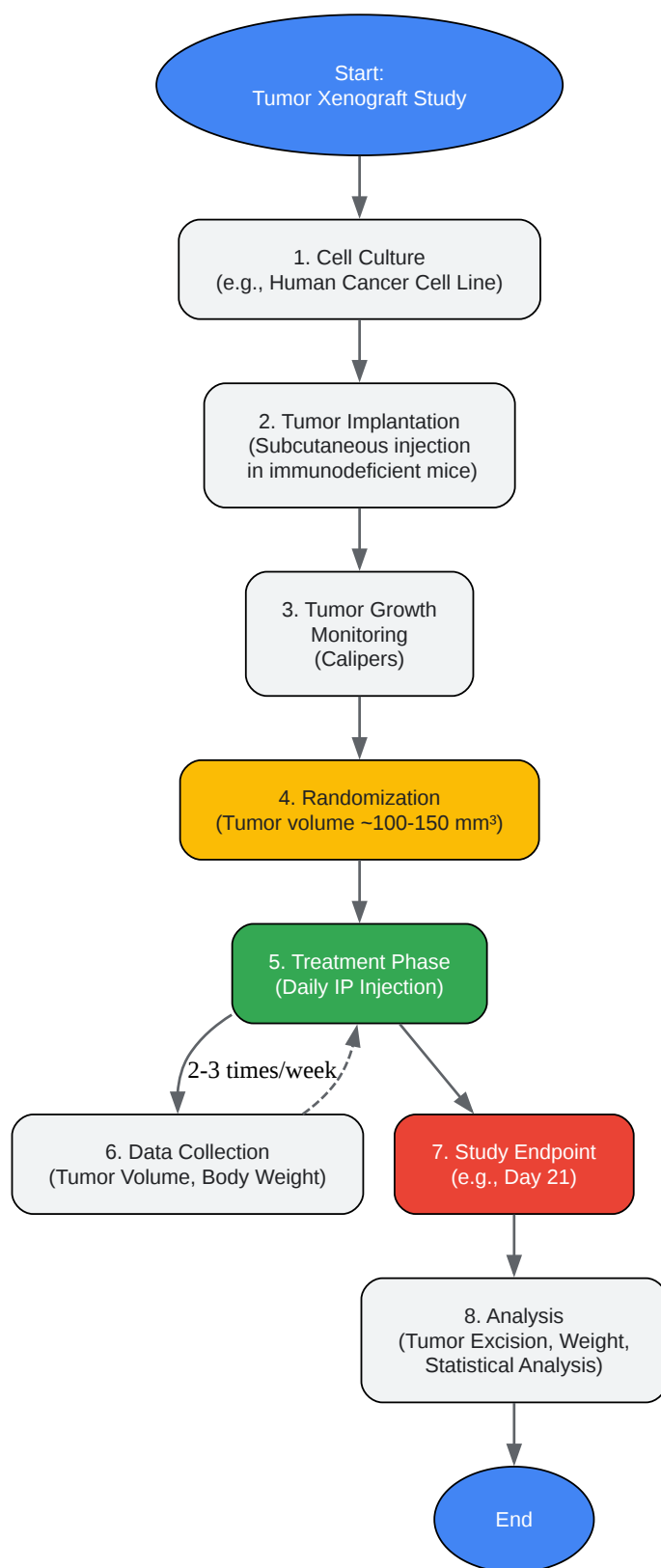
- Prepared **TH-Z145** solution
- Mouse restraint device or manual restraint proficiency
- 25-27 gauge sterile needles
- 1 mL sterile syringes
- 70% ethanol and sterile gauze
- Sharps container

Procedure:

- Draw the calculated dose volume of the **TH-Z145** solution into the syringe. The maximum recommended injection volume for a mouse is <10 ml/kg.[6] For a 25-gram mouse, this would be a maximum of 0.25 ml.[6]
- Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck and securing the tail).[7]
- Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[8]
- Identify the injection site in the lower right abdominal quadrant. This location avoids the cecum (on the left side) and the urinary bladder.[8][9]
- Disinfect the injection site with a sterile gauze pad moistened with 70% ethanol.
- Insert the needle, with the bevel facing up, at a 30-40° angle to the abdominal wall.[6]
- Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and reinject at a different

site with a fresh needle and syringe.[9]

- If there is negative pressure, slowly and steadily inject the solution into the peritoneal cavity.
[6]
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any immediate adverse reactions.
- Dispose of the syringe and needle in a designated sharps container.



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Figure 2: General experimental workflow for an in vivo efficacy study.

Protocol 3: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a typical study to evaluate the anti-tumor activity of **TH-Z145**.

Materials:

- Human cancer cell line (e.g., A549, MDA-MB-231)
- Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)
- Matrigel™ or similar basement membrane matrix
- Sterile PBS
- Prepared **TH-Z145** and vehicle solutions
- Digital calipers
- Animal scale

Procedure:

- Tumor Implantation:
 - Harvest cultured cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of $5-10 \times 10^6$ cells per 100 μL .
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish. Once palpable, begin measuring tumor dimensions with digital calipers 2-3 times per week.
 - Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- Randomization and Treatment:

- When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Begin daily intraperitoneal injections as described in Protocol 2 with either vehicle or the designated dose of **TH-Z145**.
- Monitor the body weight of each animal 2-3 times per week as an indicator of general health and treatment toxicity.
- Study Endpoint and Analysis:
 - Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
 - At the end of the study, euthanize the mice according to institutional guidelines.
 - Excise the tumors and record their final weight.
 - Calculate the Tumor Growth Inhibition (TGI) using the formula: $TGI (\%) = [1 - (\text{Mean Tumor Volume of Treated Group} / \text{Mean Tumor Volume of Control Group})] \times 100$.
 - Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Safety Precautions

- Follow all institutional and national guidelines for the care and use of laboratory animals.
- Handle **TH-Z145** with appropriate personal protective equipment (PPE), including gloves and a lab coat. The full toxicological properties may not be known.
- All procedures should be performed in a certified animal facility by trained personnel.
- Properly dispose of all sharps and biohazardous waste according to institutional protocols.

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